3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione
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Overview
Description
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 3-nitrophenyl groups through substitution reactions.
Oxidation and Reduction: These reactions are used to introduce the oxoethyl group and to adjust the oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Phenyl Substituted Quinazolines: Compounds with phenyl groups substituted at different positions on the quinazoline ring.
Uniqueness
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N3O7/c1-33-21-11-10-16(13-22(21)34-2)26-23(29)18-8-3-4-9-19(18)25(24(26)30)14-20(28)15-6-5-7-17(12-15)27(31)32/h3-13,18H,14H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFDSNEDNPRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N3O7+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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